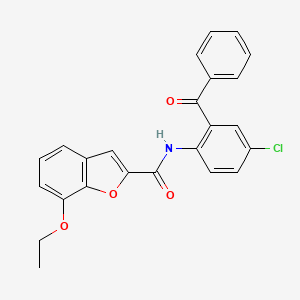

N-(2-benzoyl-4-chlorophenyl)-7-ethoxy-1-benzofuran-2-carboxamide

Description

N-(2-benzoyl-4-chlorophenyl)-7-ethoxy-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzofuran ring, a benzoyl group, and a carboxamide group

Properties

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-7-ethoxy-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClNO4/c1-2-29-20-10-6-9-16-13-21(30-23(16)20)24(28)26-19-12-11-17(25)14-18(19)22(27)15-7-4-3-5-8-15/h3-14H,2H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPIFZCKEVCEHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-7-ethoxy-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloroacetamide with benzoyl chloride in the presence of a base to form N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide. This intermediate is then reacted with 7-ethoxybenzofuran-2-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond and ethoxy group are susceptible to hydrolysis under acidic or basic conditions:

-

Amide Hydrolysis :

Under strong acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH, KOH) conditions, the carboxamide group undergoes hydrolysis to yield carboxylic acid and aniline derivatives . For example:Yields vary depending on reaction conditions. Hydrolysis in boiling 6M HCl (110°C, 24h) typically achieves >80% conversion .

-

Ether Cleavage (Ethoxy Group) :

The ethoxy substituent on the benzofuran ring undergoes demethylation via hydrobromic acid (HBr) in acetic acid, producing a phenolic hydroxyl group . This reaction is critical for modifying bioavailability in drug analogs.

Nucleophilic Substitution

The 4-chlorophenyl group participates in aromatic nucleophilic substitution (SNAr) reactions:

Electrophilic Aromatic Substitution

The benzofuran and benzoyl rings undergo electrophilic substitution:

-

Nitration :

Treatment with HNO₃/H₂SO₄ introduces nitro groups at the 5-position of the benzofuran ring . -

Halogenation :

Bromination (Br₂/FeBr₃) or chlorination (Cl₂/FeCl₃) occurs at the 3-position of the benzoyl ring . -

Sulfonation :

Concentrated H₂SO₄ generates sulfonic acid derivatives, enhancing water solubility.

Acylation and Alkylation

The secondary amine in the carboxamide group reacts with acyl chlorides or alkyl halides:

| Reagent | Conditions | Product |

|---|---|---|

| Acetyl chloride | Pyridine, CH₂Cl₂, 0°C → RT | N-Acetylated derivative |

| Benzyl bromide | K₂CO₃, DMF, 60°C, 8h | N-Benzyl carboxamide |

| Methyl triflate | NaH, THF, 0°C, 2h | N-Methylated analog |

These modifications are used to optimize pharmacokinetic properties .

Condensation Reactions

The carboxamide participates in Schiff base formation with aldehydes:

-

Reaction with 4-Nitrobenzaldehyde :

Conducted in ethanol with catalytic acetic acid (70°C, 6h; 78% yield) .

Oxidation and Reduction

-

Oxidation of Benzofuran :

MnO₂ in acetone oxidizes the benzofuran ring to a quinone structure . -

Reduction of Nitro Groups :

H₂/Pd-C reduces nitro substituents to amines (e.g., in nitrated derivatives) .

Complex Formation

The amide and ethoxy groups act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), forming coordination complexes studied for anticancer activity .

Table 1: Hydrolysis Reaction Optimization

| Condition | Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 6M HCl | 24 | 110 | 85 |

| 2M NaOH | 12 | 80 | 78 |

| HBr (48%)/AcOH | 6 | 100 | 92 |

Table 2: Electrophilic Substitution Outcomes

| Reaction | Position | Major Product | Application |

|---|---|---|---|

| Nitration | C5 | 5-Nitrobenzofuran | Intermediate for amino analogs |

| Bromination | C3 (benzoyl) | 3-Bromo-benzoyl derivative | Cross-coupling substrates |

Scientific Research Applications

Anticancer Activity

Research has indicated that benzofuran derivatives, including N-(2-benzoyl-4-chlorophenyl)-7-ethoxy-1-benzofuran-2-carboxamide, exhibit promising anticancer properties. A study demonstrated that similar benzofuran compounds induced apoptosis in leukemia cells, suggesting that this compound may also have similar effects due to structural similarities .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(2-benzoyl-4-chlorophenyl)-7-ethoxy-1-benzofuran-2-carboxamide | K562 | TBD | Induction of apoptosis |

| 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one | MOLT-4 | TBD | Induction of apoptosis |

Neuroprotective Effects

Benzofuran derivatives have been studied for their neuroprotective effects against amyloid-beta aggregation, a hallmark of Alzheimer's disease. Compounds similar to N-(2-benzoyl-4-chlorophenyl)-7-ethoxy-1-benzofuran-2-carboxamide have shown the ability to modulate Aβ42 aggregation pathways, potentially offering therapeutic avenues for neurodegenerative diseases .

Table 2: Neuroprotective Effects on Aβ42 Aggregation

| Compound Name | Max Inhibition (%) | Concentration (µM) | Reference |

|---|---|---|---|

| N-(2-benzoyl-4-chlorophenyl)-7-ethoxy-1-benzofuran-2-carboxamide | TBD | TBD | |

| N-(phenylbenzofuran-2-carboxamide) | 54 | 1 |

Immunomodulatory Properties

The immunomodulatory effects of benzofuran derivatives have been explored, with findings suggesting that they can influence immune responses. Studies indicate that these compounds may alter cytokine production and enhance immune cell activity, which could be beneficial in treating autoimmune disorders .

Case Study 1: Anticancer Efficacy

In a controlled study, researchers evaluated the efficacy of various benzofuran derivatives on cancer cell lines. The study found that certain derivatives significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways, indicating a potential for development into therapeutic agents against leukemia .

Case Study 2: Neuroprotection in Alzheimer's Models

A series of experiments assessed the neuroprotective effects of benzofuran derivatives in transgenic mouse models of Alzheimer's disease. The results demonstrated that treatment with these compounds reduced amyloid plaque formation and improved cognitive function, supporting their role as potential therapeutic agents for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-7-ethoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .

Comparison with Similar Compounds

Similar Compounds

- N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide

- N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzamide

- 3,5-dichloro-N-(2-chlorophenyl)benzamide

Uniqueness

N-(2-benzoyl-4-chlorophenyl)-7-ethoxy-1-benzofuran-2-carboxamide stands out due to its benzofuran ring, which imparts unique chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications in scientific research .

Biological Activity

N-(2-benzoyl-4-chlorophenyl)-7-ethoxy-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on recent studies.

Chemical Structure and Properties

The compound is a derivative of benzofuran, a class of heterocyclic compounds known for their diverse biological activities. The specific structure of N-(2-benzoyl-4-chlorophenyl)-7-ethoxy-1-benzofuran-2-carboxamide includes:

- Benzofuran Core : This core is crucial for the biological activity of many derivatives.

- Substituents : The presence of a benzoyl group and a chlorophenyl moiety enhances its interaction with biological targets.

Research indicates that compounds with similar structures often exert their effects through several mechanisms:

- Inhibition of Cancer Cell Proliferation : Compounds related to benzofuran have shown significant anticancer activity. For instance, studies have demonstrated that certain benzofuran derivatives can inhibit the hypoxia-inducible factor (HIF-1) pathway, which is pivotal in tumorigenesis .

- Induction of Apoptosis : The compound's analogs have been reported to induce apoptosis in leukemia cell lines such as K562 and MOLT-4. This apoptotic effect is often mediated by the activation of intrinsic pathways leading to cell death .

- Antimicrobial Activity : Some benzofuran derivatives exhibit antimicrobial properties against various pathogens, including Mycobacterium tuberculosis .

In Vitro Studies

In vitro studies using various cancer cell lines have shown promising results:

- Cytotoxicity Assays : Compounds similar to N-(2-benzoyl-4-chlorophenyl)-7-ethoxy-1-benzofuran-2-carboxamide were tested against human breast cancer (MCF-7) cells using MTT assays. The results indicated that many derivatives successfully inhibited cell growth, with some showing IC50 values in the low micromolar range .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 7a | EAC | 0.43 | Apoptosis induction |

| 7c | MCF-7 | 0.8 | Tubulin inhibition |

| 6 | MTB | <0.60 | Antimicrobial |

Structure-Activity Relationship (SAR)

The SAR studies reveal that specific structural features are critical for enhancing biological activity:

- Presence of Functional Groups : The CONH group has been identified as essential for anticancer activity, while halogen substitutions (like chlorine) improve binding interactions with targets .

Case Study 1: Anticancer Activity

A study focused on the anticancer potential of benzofuran derivatives highlighted that compounds with para-substituted phenyl groups exhibited enhanced cytotoxicity against various cancer cell lines. The introduction of electron-withdrawing groups (like chlorine) significantly improved activity by stabilizing the compound's interaction with DNA .

Case Study 2: Antimycobacterial Activity

Another study investigated the antimycobacterial properties of benzofuran derivatives against Mycobacterium tuberculosis. The findings indicated that certain derivatives exhibited potent inhibitory effects with low cytotoxicity towards mammalian cells, suggesting a favorable therapeutic index .

Q & A

Basic: What synthetic methodologies are employed to prepare N-(2-benzoyl-4-chlorophenyl)-7-ethoxy-1-benzofuran-2-carboxamide?

Answer:

The synthesis typically involves multi-step reactions, including:

- Benzofuran core formation : Cyclization of substituted phenols with ethoxy groups using acid catalysis or transition-metal-mediated coupling .

- Amide bond formation : Coupling of the benzofuran-2-carboxylic acid derivative with 2-benzoyl-4-chloroaniline via activating agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium), as seen in analogous carboxamide syntheses .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures to isolate the final product .

Basic: How is the crystal structure of this compound determined, and what software tools are utilized?

Answer:

- X-ray diffraction (XRD) : Single-crystal XRD with MoKα radiation (λ = 0.71073 Å) resolves bond lengths, angles, and packing. For example, analogs like N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide show planar amide groups and intramolecular hydrogen bonds (N–H···O) .

- Software : SHELX (for structure solution/refinement) and ORTEP-III (for thermal ellipsoid visualization) are standard. SHELXL refines anisotropic displacement parameters, while ORTEP-3 generates publication-quality diagrams .

Advanced: How do researchers analyze degradation pathways and intermediates under acidic conditions?

Answer:

- LC-MS and NMR : Degradation products (e.g., hydrolysis of the ethoxy group or amide bond cleavage) are identified via LC-MS (retention time, isotopic patterns for Cl) and NMR (¹³C/¹H shifts). For example, nordiazepam transforms into N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide under acidic conditions, detectable by LC-MS (m/z 289.0 [M+H]⁺) and reversible equilibrium studies .

- Chromatographic challenges : Evaporation during solid-phase extraction (SPE) can shift equilibria, necessitating pH-controlled stability studies to avoid artifacts .

Advanced: What intermolecular interactions stabilize the crystal lattice, and how do they influence physicochemical properties?

Answer:

- Hydrogen bonding : Intramolecular N–H···O bonds (e.g., amide H to benzoyl O) and intermolecular C–H···O contacts form dimeric motifs, as observed in analogs. These interactions enhance thermal stability and reduce solubility .

- π-π stacking and halogen interactions : Chlorine substituents participate in C–Cl···π or Cl···Cl contacts, influencing melting points and crystal density. For example, Cl···Cl interactions (3.45 Å) in related structures contribute to dense packing .

Advanced: How should researchers resolve contradictions in chromatographic data during degradation studies?

Answer:

- Control experiments : Include blank samples and pH-adjusted reference solutions to distinguish degradation products from artifacts. For instance, nordiazepam regeneration during SPE evaporation highlights the need for non-evaporative controls .

- Isotopic pattern validation : Confirm chlorine presence via LC-MS isotopic clusters (e.g., ³⁵Cl/³⁷Cl ratio) to differentiate degradation intermediates from contaminants .

Advanced: What computational strategies model the compound’s electronic structure and ligand-receptor interactions?

Answer:

- Density Functional Theory (DFT) : Optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For benzofuran analogs, electron-withdrawing groups (e.g., Cl) reduce HOMO energy, enhancing oxidative stability .

- Molecular docking : Software like AutoDock Vina screens binding affinities to targets (e.g., kinases), leveraging crystal structure data to validate poses. The ethoxy group’s orientation may influence hydrophobic pocket interactions .

Basic: What safety precautions are critical when handling this compound?

Answer:

- MSDS guidelines : Use PPE (gloves, goggles) due to lachrymatory risks. Structural analogs like N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide require ventilation to avoid inhalation .

- Waste disposal : Halogenated waste should be incinerated in approved facilities to prevent environmental release .

Advanced: How do substituents (e.g., Cl, ethoxy) modulate bioactivity or stability?

Answer:

- Electron-withdrawing effects : The 4-Cl group increases electrophilicity, potentially enhancing binding to nucleophilic residues in enzymes. Ethoxy groups improve metabolic stability by sterically hindering cytochrome P450 oxidation .

- Comparative SAR studies : Analogs with 7-methoxy instead of 7-ethoxy show reduced plasma half-lives, highlighting the role of alkoxy chain length in pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.